molecular formula C4H5N7O B15159811 N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide CAS No. 663884-30-8

N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B15159811
CAS No.: 663884-30-8
M. Wt: 167.13 g/mol
InChI Key: CSBCNERZBNYCGG-UHFFFAOYSA-N
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Description

N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide is a compound belonging to the class of azido-triazoles. This compound is characterized by the presence of an azido group (-N3) attached to a triazole ring, which is further connected to an acetamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 5-amino-1H-1,2,4-triazole with acetic anhydride to form the corresponding acetamide derivative. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle azides, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

    Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for these reactions.

Major Products Formed

Scientific Research Applications

N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and bioactive compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive triazole derivatives.

    Industry: Utilized in the development of new materials, including energetic materials and polymers

Mechanism of Action

The mechanism of action of N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide is largely dependent on its ability to interact with biological targets through its azido and triazole moieties. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide is unique due to its combination of an azido group and an acetamide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-azido-1H-1,2,4-triazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N7O/c1-2(12)6-3-7-4(9-8-3)10-11-5/h1H3,(H2,6,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBCNERZBNYCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30792527
Record name N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30792527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663884-30-8
Record name N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30792527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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